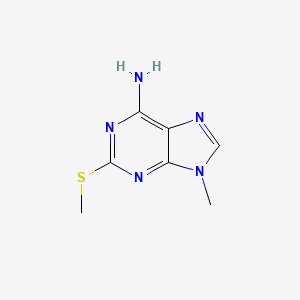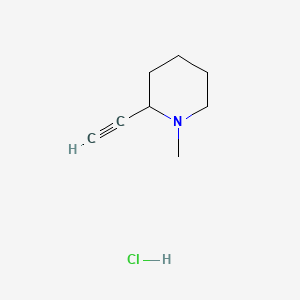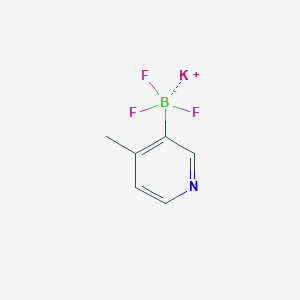![molecular formula C7H11F2NO B13467948 (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Difluoromethyl)-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging but highly rewarding in terms of yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of the synthetic routes involved. the use of advanced photochemical techniques and modular synthetic approaches suggests that scalable production is feasible with the right infrastructure and expertise.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azabicyclohexane structure contribute to its ability to modulate biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying and influencing biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound is similar in structure but contains an oxygen atom instead of a nitrogen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of both a difluoromethyl group and an azabicyclohexane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C7H11F2NO |
|---|---|
Poids moléculaire |
163.16 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)6-1-7(2-6,4-11)10-3-6/h5,10-11H,1-4H2 |
Clé InChI |
AYIHDRFTWYLOLB-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(NC2)CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


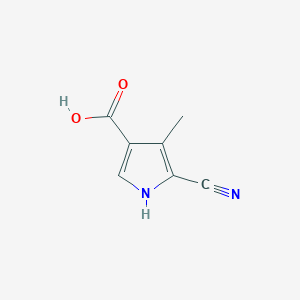
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
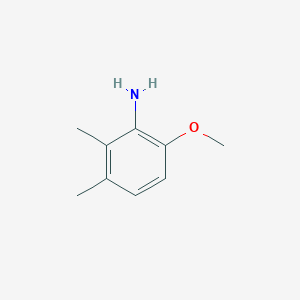
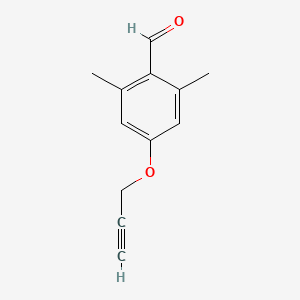
![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)
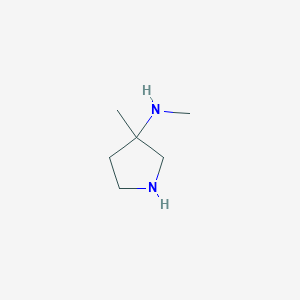
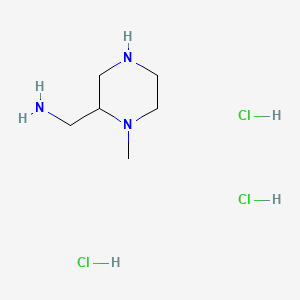
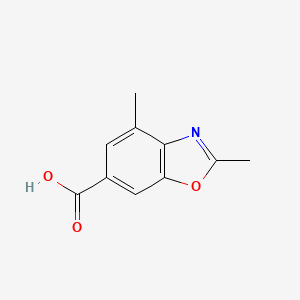

![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)
